BenchChemオンラインストアへようこそ!

oxalic acid; {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}(ethyl)methylamine

TRPM8 ion channel cold sensation thermoregulation

5-Benzyloxy-N-ethyl-N-methyltryptamine oxalate (CAS 5599-46-2) is a synthetic tryptamine derivative featuring a 5-benzyloxy-substituted indole core and an N-ethyl-N-methyl aminoethyl side chain, supplied as the oxalate salt for defined stoichiometry and enhanced solid-state stability. It is classified as a non-selective serotonin (5-HT) receptor agonist and serotonin-norepinephrine-dopamine releasing agent (SNDRA), placing it within the broader family of psychoactive tryptamines studied for neuropharmacological probe applications.

Molecular Formula C22H26N2O5
Molecular Weight 398.5 g/mol
CAS No. 5599-46-2
Cat. No. B11969684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoxalic acid; {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}(ethyl)methylamine
CAS5599-46-2
Molecular FormulaC22H26N2O5
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCCN(C)CCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3.C(=O)(C(=O)O)O
InChIInChI=1S/C20H24N2O.C2H2O4/c1-3-22(2)12-11-17-14-21-20-10-9-18(13-19(17)20)23-15-16-7-5-4-6-8-16;3-1(4)2(5)6/h4-10,13-14,21H,3,11-12,15H2,1-2H3;(H,3,4)(H,5,6)
InChIKeyZPJPHTSJFDCVFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyloxy-N-ethyl-N-methyltryptamine Oxalate (CAS 5599-46-2): Core Identity and Procurement Overview


5-Benzyloxy-N-ethyl-N-methyltryptamine oxalate (CAS 5599-46-2) is a synthetic tryptamine derivative featuring a 5-benzyloxy-substituted indole core and an N-ethyl-N-methyl aminoethyl side chain, supplied as the oxalate salt for defined stoichiometry and enhanced solid-state stability . It is classified as a non-selective serotonin (5-HT) receptor agonist and serotonin-norepinephrine-dopamine releasing agent (SNDRA), placing it within the broader family of psychoactive tryptamines studied for neuropharmacological probe applications .

Why 5-Benzyloxy-N-ethyl-N-methyltryptamine Oxalate Cannot Be Interchanged with Generic Tryptamine Analogs


Tryptamine derivatives exhibit profound pharmacological divergence driven by two critical structural variables: the nature of the 5-position aromatic substituent (benzyloxy, methoxy, hydroxy, or unsubstituted) and the N-alkyl substitution pattern (dimethyl, ethylmethyl, diethyl, etc.) [1]. The 5-benzyloxy group is specifically required for TRPM8 ion-channel antagonist activity, a property absent in 5-methoxy or unsubstituted tryptamines [2]. Concurrently, the N-ethyl-N-methyl pattern generates a distinct balance between serotonin transporter (SERT) affinity and 5-HT₁A/5-HT₂A receptor potency compared to N,N-dimethyl or N,N-diethyl analogs [3]. Substituting the target compound with 5-benzyloxytryptamine (5-BT), 5-MeO-MET, or MET would therefore yield a fundamentally different polypharmacological profile, invalidating experimental comparisons or structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for 5-Benzyloxy-N-ethyl-N-methyltryptamine Oxalate Relative to Key Comparators


TRPM8 Antagonism: 5-Benzyloxy Moiety Confers Target Engagement Absent in 5-MeO and Unsubstituted Tryptamines

The 5-benzyloxy substituent is essential for TRPM8 antagonist activity. The parent compound 5-benzyloxytryptamine (5-BT) inhibits menthol-induced calcium influx at human TRPM8 with an IC₅₀ of 0.34 μM (340 nM) [1]. The target compound retains the identical 5-benzyloxyindole pharmacophore and is therefore predicted to maintain TRPM8 antagonism. In contrast, 5-MeO-MET (5-methoxy-N-ethyl-N-methyltryptamine), which replaces the benzyloxy with a methoxy group, is expected to show markedly reduced or absent TRPM8 activity, consistent with the observation that related commercially available tryptamine derivatives lacking the benzyloxy group exhibited diminished or no TRPM8 antagonism in the same study [1]. Similarly, N-ethyl-N-methyltryptamine (MET), which lacks any 5-substituent, has no reported TRPM8 activity.

TRPM8 ion channel cold sensation thermoregulation pain

Serotonin 5-HT₁D/₁B Receptor Selectivity Window: 5-Benzyloxy Tryptamines Distinguish from 5-Methoxy Analogs

5-Benzyloxytryptamine (5-BT) demonstrates relative selectivity for 5-HT₁D/₁B receptors, with an IC₅₀ of 40 nM at bovine caudate 5-HT₁D sites and markedly reduced affinity at 5-HT₂ receptors (IC₅₀ > 470 nM), yielding a >10-fold selectivity window . The target compound shares the 5-benzyloxyindole core responsible for this selectivity profile but bears N-ethyl-N-methyl substitution, which is projected to modulate the selectivity window further. In contrast, 5-MeO-MET, which replaces the benzyloxy with a methoxy group, exhibits high affinity for both 5-HT₁A and 5-HT₂A receptors with a different selectivity signature: the rank order of 5-HT₁A and 5-HT₂A affinity among 5-MeO-tryptamines is 5-MeO-MET > 5-MeO-MiPT > 5-MeO-EiPT [1]. This fundamental difference in receptor selectivity between 5-benzyloxy and 5-methoxy tryptamine series means that 5-MeO-MET cannot serve as a surrogate for the target compound in studies requiring 5-HT₁D/₁B-preferring activity.

5-HT1D receptor 5-HT1B receptor serotonin receptor selectivity migraine

SERT Inhibition vs. Receptor Potency Balance: N-Ethyl-N-Methyl Substitution Modulates Transporter Engagement

Among 5-MeO-tryptamines, the N-alkyl substitution pattern critically governs the balance between serotonin transporter (SERT) inhibition and 5-HT receptor agonism. 5-MeO-MET (N-methyl-N-ethyl) exhibits higher affinity at 5-HT₁A/5-HT₂A receptors and relatively lower SERT affinity, whereas bulkier N,N-dialkyl analogs such as 5-MeO-EiPT (N,N-diisopropyl) shift the balance toward SERT inhibition [1]. The target compound applies this N-ethyl-N-methyl pattern to the 5-benzyloxy scaffold rather than the 5-methoxy scaffold, producing a unique SERT/receptor activity signature unavailable from either the 5-BT series (primary amine) or the 5-MeO-MET series (methoxy). While direct SERT IC₅₀ data for the target compound are limited, cross-study comparison with structurally related tryptamines indicates that N-ethyl-N-methyl substitution yields intermediate SERT affinity, avoiding the very low SERT activity of primary amine tryptamines (e.g., 5-BT) and the pronounced SERT-dominant profile of N,N-diisopropyl analogs.

serotonin transporter SERT SNDRA monoamine releaser

Oxalate Salt Form: Defined Stoichiometry and Crystallinity Advantages for In Vivo Formulation

The target compound is supplied as the oxalate salt (1:1 stoichiometry with oxalic acid), which provides several practical advantages over the free base form common to comparator compounds. The oxalate counterion ensures defined acid-base stoichiometry (confirmed by molecular formula C₂₂H₂₆N₂O₅ and molecular weight 398.46 g/mol ), improves crystallinity for accurate weighing, and enhances aqueous solubility—critical for reproducible in vivo dosing. The free base of 5-benzyloxytryptamine (5-BT, MW 266.34 g/mol) and 5-MeO-MET (free base, MW ~232 g/mol) lack these formulation advantages and typically require conversion to hydrochloride salts for biological testing, introducing variability in salt stoichiometry and hygroscopicity. The oxalate salt of the target compound is supplied as an AldrichCPR product, indicating defined purity suitable for research use .

salt form oxalate crystallinity formulation in vivo dosing

Recommended Application Scenarios for 5-Benzyloxy-N-ethyl-N-methyltryptamine Oxalate Based on Differentiation Evidence


TRPM8 Ion-Channel Antagonist Screening and Cold Sensation Research

The target compound is suitable for TRPM8 antagonist screening campaigns where retention of the 5-benzyloxy pharmacophore is essential [1]. Unlike 5-MeO-MET or MET, which lack the benzyloxy group and show diminished TRPM8 activity, the target compound preserves the critical structural feature for TRPM8 engagement while offering the N-ethyl-N-methyl substitution pattern that may confer distinct binding kinetics relative to primary amine 5-BT. Researchers investigating cold allodynia, thermoregulation, or TRPM8-mediated pain pathways should prioritize this compound over non-benzyloxy tryptamine analogs.

Serotonin 5-HT₁D/₁B Receptor Profiling with Reduced 5-HT₂ Off-Target Activity

Based on the established 5-HT₁D/₁B-preferring profile of the 5-benzyloxy tryptamine scaffold [1], the target compound is appropriate for receptor profiling studies focused on 5-HT₁D and 5-HT₁B receptors, such as migraine research or vascular serotonin receptor pharmacology. The N-ethyl-N-methyl substitution may further tune selectivity away from 5-HT₂ receptors, distinguishing it from 5-MeO-MET, which exhibits high 5-HT₂A affinity .

Structure-Activity Relationship (SAR) Studies on N-Alkyl Substitution Effects in 5-Benzyloxytryptamines

The target compound fills a specific SAR gap as the N-ethyl-N-methyl variant within the 5-benzyloxytryptamine series, complementing 5-BT (primary amine) and 5-benzyloxy-N,N-dimethyltryptamine (tertiary dimethylamine). This makes it valuable for systematic SAR investigations of how incremental N-alkyl substitution alters receptor selectivity, functional activity (agonist vs. antagonist), and SERT engagement [2]. No other commercially available compound occupies this precise structural niche simultaneously combining the 5-benzyloxy group and the N-ethyl-N-methyl side chain.

In Vivo Behavioral Pharmacology Requiring Defined Salt Form for Parenteral Dosing

When in vivo studies require parenteral administration (e.g., intraperitoneal or intravenous dosing in rodent models), the oxalate salt form of the target compound offers ready-to-use, stoichiometrically defined material with improved aqueous solubility [1], eliminating the need for in-house salt formation and characterization. This contrasts with free base comparators such as 5-BT or 5-MeO-MET, which require conversion to a salt form with verified stoichiometry prior to in vivo dosing, adding variability and time to experimental workflows.

Quote Request

Request a Quote for oxalic acid; {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}(ethyl)methylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.